3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and substituted with a 2,4-dichlorophenyl group
Mechanism of Action
Target of Action
Pyrazole-based compounds have been known to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and infection response.
Mode of Action
Pyrazole-based compounds generally interact with their targets by binding to the active site, thereby modulating the activity of the target protein . This interaction can lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets of pyrazole-based compounds, it can be inferred that the compound may influence pathways related to inflammation, cell proliferation, and infection response .
Result of Action
Given the potential targets of pyrazole-based compounds, it can be inferred that the compound may have effects on cellular processes such as inflammation, cell proliferation, and infection response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenylhydrazine with cyclopentanone in the presence of an acid catalyst to form the desired pyrazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce tetrahydropyrazole derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as liquid crystals and UV stabilizers.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-1H-pyrazole
- 3-(2,4-Dichlorophenyl)-1H-pyrazole
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
Uniqueness
3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-4-5-8(10(14)6-7)12-9-2-1-3-11(9)15-16-12/h4-6H,1-3H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDSCQIIKBGNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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